2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine
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Overview
Description
2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine is a useful research compound. Its molecular formula is C15H15N3S and its molecular weight is 269.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Relevance
Imidazo[1,2-a]pyridine compounds, including 2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine, are recognized for their broad range of applications in medicinal chemistry. These compounds have been utilized in treatments related to heart and circulatory failures, and many are under development for various pharmaceutical uses. Notably, the synthesis of these compounds has been refined over time to improve efficiency and output. Lifshits et al. (2015) developed a direct oxidizing method for a precursor of this compound class, significantly simplifying the synthesis process and enhancing efficiency (Lifshits, Ostapchuk, & Brel, 2015). Additionally, imidazo[1,2-a]pyridine compounds have a "drug prejudice" scaffold due to their extensive applications in medicinal chemistry, including roles in anticancer, antimicrobial, and antiviral treatments, among others. This versatility makes them a focus for structural modifications to develop novel therapeutic agents (Deep et al., 2016).
Chemical Properties and Reactivity
The chemical properties and reactivity of imidazo[1,2-a]pyridine-based compounds are significant for developing various derivatives with potential therapeutic applications. Kutrov, Kovalenko, and Volovenko (2008) explored the reactivity of 2-cyanomethyl derivatives of imidazo[1,2-a]pyridine, demonstrating their potential in synthesizing diverse therapeutic agents through various chemical reactions such as nitration, bromination, and azo coupling (Kutrov, Kovalenko, & Volovenko, 2008). The ability to manipulate the chemical structure of these compounds opens pathways for the creation of new drugs and medicinal agents.
Anticholinesterase Potential
Kwong et al. (2019) highlighted the anticholinesterase potential of imidazo[1,2-a]pyridine-based derivatives, indicating their relevance in treating neurodegenerative diseases. These derivatives showed promising inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the progression of conditions such as Alzheimer's disease. The study emphasized the importance of structural variations in determining the potency and selectivity of these inhibitors, showcasing the therapeutic potential of imidazo[1,2-a]pyridine derivatives in neurodegenerative therapy (Kwong et al., 2019).
Application in Chemotherapy
A novel series of selenylated imidazo[1,2-a]pyridines were designed and synthesized, targeting breast cancer chemotherapy. These compounds showed significant cytotoxicity against breast cancer cells, with the ability to inhibit cell proliferation, induce DNA cleavage, and promote apoptosis. The study underlined the importance of structural moieties in determining the antitumor effects, suggesting these compounds as potential candidates for breast cancer therapy (Almeida et al., 2018).
Mechanism of Action
Target of Action
The compound “2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially alter the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are often used as the pharmacodynamic backbones of versatile drugs, such as anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-HIV, and anti-tuberculosis pharmaceutical candidates
Properties
IUPAC Name |
2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-5-4-8-15-17-12(9-18(11)15)10-19-14-7-3-2-6-13(14)16/h2-9H,10,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICUJUBWALVWFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.